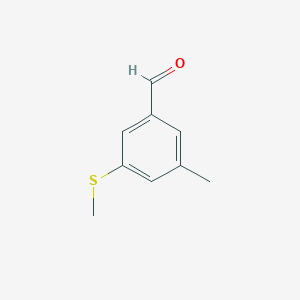

3-Methyl-5-(methylthio)benzaldehyde

Description

Significance of Aryl Aldehydes as Synthetic Intermediates

Aryl aldehydes, organic compounds featuring an aldehyde functional group attached to an aromatic ring, are of paramount importance in chemical synthesis. wisdomlib.org Their chemical versatility makes them invaluable building blocks in organic chemistry. wisdomlib.org They are pivotal in the construction of more complex molecular architectures, participating in a host of well-known reactions. For instance, they are key reactants in the synthesis of chalcones, Schiff bases, and 1,2,4,5-tetrasubstituted imidazoles. wisdomlib.org

The aldehyde moiety can be readily transformed into a wide range of other functional groups. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an alkene via the Wittig reaction. Furthermore, the development of transition-metal-catalyzed reactions has expanded the synthetic utility of aryl aldehydes, enabling their use in cross-coupling reactions to form ketones and other valuable products. nih.govacs.org This adaptability makes aryl aldehydes indispensable in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov

Role of Sulfur-Containing Aromatic Compounds in Contemporary Chemical Research

Sulfur-containing compounds are integral to numerous areas of chemical and biological science. nih.gov Nature abounds with organosulfur compounds; for example, the amino acids cysteine and methionine, which are fundamental to life, both contain sulfur. wikipedia.org In the realm of synthetic chemistry, organosulfur compounds are prized for their diverse reactivity and are widely used as intermediates and reagents. britannica.com The ability of sulfur to exist in various oxidation states (e.g., thioether, sulfoxide (B87167), sulfone) allows for fine-tuning of a molecule's electronic and steric properties. nih.gov

Aromatic sulfur compounds, in particular, have found applications in materials science, leading to the development of conducting polymers like polythiophenes and materials with high refractive indices. britannica.comgoogle.com In medicinal chemistry, the incorporation of a sulfur atom can significantly modulate a drug's pharmacological profile. Many approved drugs, including antibiotics and anticancer agents, feature a sulfur-containing aromatic core. wikipedia.org The ongoing exploration of organosulfur chemistry continues to yield novel molecules with significant potential in various scientific fields. acs.org

Contextualizing 3-Methyl-5-(methylthio)benzaldehyde within Aromatic Systems Research

This compound is a trifunctional aromatic compound, incorporating an aldehyde, a methyl group, and a methylthio (thioanisole) moiety on a benzene (B151609) ring. This specific substitution pattern, with all groups in a meta-relationship to one another, dictates its unique electronic properties and reactivity. The compound belongs to the family of thioanisole (B89551) derivatives, which are known to be useful intermediates in organic synthesis. google.com

The reactivity of this molecule is a composite of its constituent functional groups. The aldehyde group offers a primary site for synthetic transformations, as discussed previously. The methylthio group, a sulfur analog of the methoxy (B1213986) group in anisole, is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions. wikipedia.org Furthermore, the sulfur atom itself can undergo oxidation to form the corresponding sulfoxide and sulfone, which dramatically alters the electronic nature of the substituent from donating to strongly withdrawing. The methyl group attached to the sulfur can also be deprotonated with strong bases to generate a nucleophilic species. wikipedia.org

The presence of both a methyl group and a methylthio group on the ring provides a platform for studying the interplay of different electron-donating groups on the reactivity of the aldehyde. While specific research focusing exclusively on this compound is not extensive, its structural motifs are found in more complex molecules of interest in medicinal and materials chemistry. It stands as a valuable building block, offering chemists a platform to introduce a unique combination of functional groups into a target molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 1289089-92-4 |

| Molecular Formula | C₉H₁₀OS |

| Molecular Weight | 166.24 g/mol |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| Purity | ~97% |

| InChI | 1S/C9H10OS/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3 |

| InChI Key | KCRCLDWMURVVNB-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7-3-8(6-10)5-9(4-7)11-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRCLDWMURVVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)SC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 3 Methyl 5 Methylthio Benzaldehyde

Regioselectivity in Ring-Based Transformations

The regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring of 3-Methyl-5-(methylthio)benzaldehyde is governed by the interplay of the electronic and steric effects of its three substituents: the methyl (-CH₃), methylthio (-SCH₃), and formyl (-CHO) groups. The directing effects of these groups determine the position at which an incoming electrophile will preferentially attack the aromatic ring.

The directing influence of a substituent is primarily determined by its ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects. Activating groups donate electron density, making the ring more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups withdraw electron density, making the ring less reactive, and generally direct incoming electrophiles to the meta position.

A summary of the directing effects of the individual substituents present in this compound is presented in the table below.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -CH₃ (Methyl) | Weakly electron-donating (+I) | Hyperconjugation (weakly electron-donating) | Activating | ortho, para |

| -SCH₃ (Methylthio) | Weakly electron-withdrawing (-I) | Strongly electron-donating (+M) | Activating | ortho, para |

| -CHO (Formyl) | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-M) | Deactivating | meta |

In the case of this compound, the methyl and methylthio groups are activating and direct electrophiles to the positions ortho and para relative to themselves. The formyl group, being a deactivating group, directs incoming electrophiles to the meta position relative to itself.

The positions on the benzene ring can be analyzed as follows:

Position 2: ortho to the methyl group and ortho to the formyl group. The methyl group activates this position, while the formyl group deactivates it.

Position 4: ortho to the methylthio group and para to the methyl group. Both the methyl and methylthio groups strongly activate this position.

Position 6: ortho to the methylthio group and ortho to the formyl group. The methylthio group activates this position, while the formyl group deactivates it.

The directing effects of the substituents are in concert to strongly favor electrophilic attack at the C4 position. The methyl group at C3 directs ortho and para, activating positions C2, C4, and C6. The methylthio group at C5 also directs ortho and para, activating positions C4 and C6. The formyl group at C1 is a meta-director, deactivating the ortho (C2, C6) and para (C4) positions relative to itself.

However, the activating effects of the methyl and particularly the methylthio group, which is a strong +M group, are expected to dominate over the deactivating effect of the formyl group. The C4 position is synergistically activated by both the methyl (para) and methylthio (ortho) groups. While the formyl group deactivates this position, the combined activating power of the other two substituents makes it the most electron-rich and sterically accessible site for electrophilic attack.

Therefore, in ring-based electrophilic substitution reactions, this compound is predicted to exhibit high regioselectivity, with the substitution occurring predominantly at the C4 position .

Structural Elucidation and Conformational Analysis of 3 Methyl 5 Methylthio Benzaldehyde and Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 3-Methyl-5-(methylthio)benzaldehyde is accomplished through a combination of spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive characterization of the molecule's functional groups, connectivity, and spatial arrangement.

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the FT-IR spectrum is dominated by characteristic absorption bands that confirm its structure.

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. For aromatic aldehydes, this peak typically appears in the region of 1680-1715 cm⁻¹. For benzaldehyde (B42025), a characteristic peak is observed around 1700 cm⁻¹ researchgate.netnist.gov. The presence of electron-donating groups, such as the methyl and methylthio groups, may slightly lower this frequency.

Other key absorptions include:

Aldehydic C-H Stretch: Two weak bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ (a Fermi resonance doublet), which are highly characteristic of the C-H bond in an aldehyde.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations on the benzene (B151609) ring.

C-C Ring Vibrations: Peaks in the 1450-1600 cm⁻¹ range correspond to the stretching vibrations within the aromatic ring.

Aliphatic C-H Stretch: Vibrations from the two methyl groups (on the ring and attached to the sulfur) are expected in the 2900-3000 cm⁻¹ region.

C-S Stretch: A weak absorption corresponding to the C-S stretching vibration is typically observed in the 600-800 cm⁻¹ range.

These characteristic frequencies, when observed together, provide conclusive evidence for the presence of the key functional groups within this compound.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Ring | >3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃) | 2900-3000 | Medium-Weak |

| C-H Stretch | Aldehyde (CHO) | ~2850, ~2750 | Weak |

| C=O Stretch | Aldehyde (CHO) | 1680-1715 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium |

| C-S Stretch | Thioether | 600-800 | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C.

The proton of the aldehyde group (-CHO) in aromatic aldehydes has a highly characteristic chemical shift in the ¹H NMR spectrum, typically appearing far downfield between 9.5 and 10.5 ppm. docbrown.info This significant downfield shift is attributed to the deshielding effect caused by the magnetic anisotropy of the carbonyl (C=O) double bond and the electronegativity of the oxygen atom. docbrown.info

For the parent compound, benzaldehyde, the aldehyde proton resonates at approximately 10.0 ppm. docbrown.info In 3-methylbenzaldehyde (B113406), this signal appears around 9.95 ppm. nih.gov For this compound, the aldehyde proton is expected in a similar range. The electronic effects of the meta-substituents (methyl and methylthio) will have a minor influence on its precise chemical shift compared to the dominant anisotropy and inductive effects of the carbonyl group itself.

The ¹H NMR spectrum provides distinct signals for the other protons in this compound, confirming the substitution pattern.

Methylthio Protons (-SCH₃): The three protons of the methylthio group are expected to appear as a sharp singlet, as they are not coupled to any other protons. This signal is typically found in the range of 2.4-2.6 ppm.

Aromatic Methyl Protons (-CH₃): The protons of the methyl group attached directly to the benzene ring will also produce a singlet, generally appearing between 2.3 and 2.5 ppm. For 3-methylbenzaldehyde, this peak is at 2.39 ppm. nih.gov

Aromatic Protons (Ar-H): The three protons on the aromatic ring are chemically non-equivalent and will appear in the aromatic region of the spectrum (typically 7.0-8.0 ppm). Based on the 1,3,5-substitution pattern, they will likely appear as three distinct signals (two singlets or narrow multiplets and one multiplet), reflecting their unique electronic environments and coupling patterns. The protons at positions 2 and 6 will be influenced differently by the adjacent aldehyde and methyl/methylthio groups, as will the proton at position 4.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Number of Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 1H | 9.8 - 10.1 | Singlet (s) |

| Aromatic (Ar-H) | 3H | 7.0 - 7.8 | Multiplets (m) |

| Methylthio (-SCH₃) | 3H | 2.4 - 2.6 | Singlet (s) |

| Aromatic Methyl (-CH₃) | 3H | 2.3 - 2.5 | Singlet (s) |

The orientation of the aldehyde group relative to the benzene ring is a key conformational feature. In benzaldehydes, the aldehyde group is coplanar with the aromatic ring to maximize conjugation. This can lead to two planar conformers, O-syn and O-anti, where the carbonyl oxygen is either on the same side as or on the opposite side of a given ortho substituent.

In this compound, the key interaction is between the aldehyde group and the meta-substituents. While direct steric clash is minimal due to the meta positioning, long-range electronic interactions, including potential through-space interactions involving the sulfur atom's lone pairs, can influence conformational preference. The sulfur lone pairs are diffuse and can interact with the π-system of the ring and potentially the aldehyde group. Advanced NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, could probe the spatial proximity between the aldehyde proton and the protons of the methyl or methylthio groups, providing insight into the dominant conformation in solution. The chemical shift of the aldehyde proton is sensitive to these subtle steric and electronic effects. modgraph.co.uk

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₉H₁₀OS), the exact molecular weight is 166.24 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the following key peaks are expected:

Molecular Ion Peak (M⁺): A peak at m/z = 166, corresponding to the intact molecule minus one electron. Due to the stability of the aromatic system, this peak is expected to be reasonably intense. libretexts.org

M-1 Peak: A very prominent peak at m/z = 165, resulting from the loss of the aldehydic hydrogen radical (H•). This is a characteristic fragmentation for aromatic aldehydes and is often the base peak (the most intense peak in the spectrum). docbrown.info

M-29 Peak: A significant peak at m/z = 137, corresponding to the loss of the formyl radical (•CHO). libretexts.orgdocbrown.info

Other Fragments: Further fragmentation could involve the loss of the methylthio group (•SCH₃, a loss of 47 mass units) to give an ion at m/z = 119, or cleavage involving the methyl group. The ion at m/z = 119 is notably a strong peak in the spectrum of 3-methylbenzaldehyde (from M-1 fragmentation). nih.gov Other characteristic aromatic fragments at m/z = 91 (tropylium ion) and below are also possible.

The precise fragmentation pattern provides a molecular fingerprint that confirms the identity and connectivity of the compound.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Description |

| 166 | [C₉H₁₀OS]⁺ | Molecular Ion (M⁺) |

| 165 | [C₉H₉OS]⁺ | M-1; Loss of H• from aldehyde |

| 137 | [C₈H₉S]⁺ | M-29; Loss of •CHO radical |

| 119 | [C₈H₇O]⁺ | M-47; Loss of •SCH₃ radical |

Computational Chemistry and Theoretical Studies on Molecular Structure

Computational chemistry serves as a powerful tool for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. In the study of this compound, theoretical methods are instrumental in understanding its geometry, electronic landscape, and conformational preferences, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. Geometrical optimization using DFT allows for the prediction of the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.

For a molecule like this compound, a common computational approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31+G(d) or higher to accurately account for electron correlation and polarization. nih.gov The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, resulting in a stationary point that represents the equilibrium geometry.

The resulting optimized structure would feature a nearly planar benzene ring. The aldehyde (-CHO), methyl (-CH3), and methylthio (-SCH3) groups would adopt specific orientations relative to the ring to minimize steric hindrance and optimize electronic interactions. DFT calculations provide precise values for these geometric parameters.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table presents hypothetical yet representative data based on DFT calculations for similarly substituted benzaldehydes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C(ring)-C(ring) | ~1.39 - 1.41 | |

| C(ring)-C(aldehyde) | ~1.48 | |

| C=O | ~1.22 | |

| C(ring)-C(methyl) | ~1.51 | |

| C(ring)-S | ~1.77 | |

| S-C(methyl) | ~1.81 | |

| Bond Angles (°) ** | ||

| C-C-C (in ring) | ~118 - 122 | |

| C(ring)-C(ring)-C(aldehyde) | ~121 | |

| C(ring)-C(aldehyde)=O | ~124 | |

| Dihedral Angles (°) ** | ||

| C-C-C=O | ~180 (for planar conformer) |

Analysis of Electronic Effects and Charge Distribution on Molecular Reactivity

Aldehyde Group (-CHO): This group is strongly electron-withdrawing due to both the inductive effect (-I) of the electronegative oxygen atom and the resonance effect (-M), which delocalizes pi-electrons from the ring onto the carbonyl group. This effect deactivates the ring towards electrophilic substitution and makes the carbonyl carbon highly electrophilic.

Methyl Group (-CH3): This is a weak electron-donating group, primarily through an inductive effect (+I).

Methylthio Group (-SCH3): This group exhibits a dual nature. It is electron-withdrawing by induction (-I) due to the electronegativity of the sulfur atom but can be electron-donating by resonance (+M) through the lone pairs on the sulfur atom. For a meta-substituent, the inductive effect often plays a more significant role in influencing the reactivity of the aldehyde group. libretexts.org

Computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify the partial charge on each atom. unifap.br These calculations typically show a significant positive charge on the carbonyl carbon, confirming its electrophilicity, and a negative charge on the carbonyl oxygen. The substituents modulate the electron density within the aromatic ring. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. scispace.com

Table 2: Representative Calculated Atomic Charges for Key Atoms in this compound This table shows hypothetical NBO charge values to illustrate the electronic effects. Actual values depend on the specific computational model.

| Atom | Representative NBO Charge (e) | Electronic Role |

| Carbonyl Carbon (in -CHO) | +0.45 to +0.55 | Electrophilic center |

| Carbonyl Oxygen (in -CHO) | -0.50 to -0.60 | Nucleophilic center |

| C1 (attached to -CHO) | +0.10 to +0.15 | Affected by -CHO withdrawal |

| C3 (attached to -CH3) | -0.05 to -0.10 | Slightly electron-enriched |

| C5 (attached to -SCH3) | +0.05 to +0.10 | Affected by -SCH3 induction |

Conformational Landscape Exploration and Energy Minima Determination

For non-rigid molecules, exploring the conformational landscape is crucial to identify the most stable conformers and the energy barriers between them. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the aldehyde group to the benzene ring.

This rotation gives rise to different spatial orientations of the carbonyl oxygen relative to the ring substituents. Theoretical calculations can map the potential energy surface by systematically rotating this bond. The points of lowest energy on this surface correspond to stable conformers (energy minima), while the points of highest energy represent transition states. acs.org For 3,5-disubstituted benzaldehydes, two planar conformers are typically the most stable, where the C=O bond is either syn or anti to one of the meta-substituents. The relative energies of these conformers are generally small, suggesting that multiple conformations may coexist at room temperature. DFT calculations can predict these energy differences with high accuracy.

Table 3: Hypothetical Relative Energies of Conformers for this compound This table illustrates how computational chemistry can rank the stability of different conformers.

| Conformer | Description | Relative Energy (ΔE) (kcal/mol) |

| Conformer A | O of CHO is syn to the -CH3 group | 0.00 (Global Minimum) |

| Conformer B | O of CHO is anti to the -CH3 group | 0.2 - 0.5 |

| Transition State | CHO group is perpendicular to the ring | 4.0 - 6.0 |

Quantum Chemical Investigations of Substituent Effects on Reactivity

Quantum chemical calculations provide a quantitative framework for understanding how substituents affect molecular reactivity. By analyzing calculated electronic descriptors, one can predict the chemical behavior of this compound.

The reactivity of the aldehyde group toward nucleophiles is directly related to the electrophilicity of the carbonyl carbon. The strong electron-withdrawing nature of the aldehyde functionality itself makes this carbon a prime target for nucleophilic attack. The meta-positioned methyl (weakly donating) and methylthio (weakly donating or withdrawing, depending on the balance of effects) groups have a modest influence on the aldehyde's reactivity compared to substituents at the ortho or para positions. libretexts.org

Derivatives and Analogs of 3 Methyl 5 Methylthio Benzaldehyde: Synthesis and Applications

Synthesis and Chemistry of Schiff Bases Derived from 3-Methyl-5-(methylthio)benzaldehyde

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov Schiff bases derived from substituted benzaldehydes are of significant interest, particularly for their roles as ligands in coordination chemistry. nih.govmdpi.com

The reaction rate is highly dependent on the pH of the medium. libretexts.orglibretexts.org Optimal conditions are typically found in a slightly acidic environment (around pH 5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step by protonating the hydroxyl group of the intermediate carbinolamine. libretexts.org

Various catalysts can be employed to facilitate imine formation. While mineral acids like HCl can be used, organic acids such as p-toluenesulfonic acid (p-TSA) and glacial acetic acid are commonly added in catalytic amounts. operachem.com These catalysts function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the initial nucleophilic attack by the amine. vaia.com

Interactive Table:

Table 1: Catalytic Systems and Conditions for Imine (Schiff Base) Formation from Aldehydes| Catalyst | Solvent | Conditions | Purpose of Catalyst/Conditions | Citation |

|---|---|---|---|---|

| Glacial Acetic Acid | Methanol | Stirring at 60-80°C for 12-15 hours | Provides mild acid catalysis for the condensation reaction. | operachem.com |

| p-Toluenesulfonic acid (p-TSA) | Cyclohexane | Reflux with Dean-Stark apparatus | Stronger acid catalyst; Dean-Stark trap removes water to drive equilibrium. | operachem.com |

| None (Hygroscopic Salt) | Diethyl Ether | Stirring with Na₂SO₄ at room temp, then reflux | Na₂SO₄ acts as a dehydrating agent to remove water byproduct. | operachem.com |

| Samarium Triflate (Sm(OTf)₃) | Water | Mild conditions | Acts as a reusable Lewis acid catalyst, particularly in aqueous media. | organic-chemistry.org |

The true synthetic value of aldehydes like this compound lies in the vast structural diversity that can be achieved through Schiff base formation. By reacting the aldehyde with a wide array of primary amines, a library of ligands with tailored electronic and steric properties can be generated. For instance, research on the analogous 4-(methylthio)benzaldehyde (B43086) has shown its reaction with various amines, such as substituted aminopyridines and carbohydrazides, to form diverse Schiff base ligands. growingscience.comijsra.net

These ligands are crucial in coordination chemistry due to the presence of the azomethine nitrogen, which acts as a coordination site for metal ions. orientjchem.org The resulting metal complexes have applications in fields like catalysis. mdpi.com The specific amine precursor used will determine the number and type of donor atoms in the final ligand, allowing for the design of bidentate, tridentate, or polydentate ligands. For example, a Schiff base formed from an aminophenol could coordinate to a metal center through both the azomethine nitrogen and the phenolic oxygen.

The resulting metal complexes can adopt various geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. ijsra.net This structural tunability is fundamental to designing complexes with specific chemical or physical properties.

Interactive Table:

Table 2: Examples of Schiff Base Metal Complexes Derived from the Analogous 4-(Methylthio)benzaldehyde| Amine Reactant | Metal Salt | Resulting Complex Formula | Proposed Geometry | Citation |

|---|---|---|---|---|

| Naphthofuran-2-carbohydrazide | CoCl₂ | [CoL₂Cl₂] | Octahedral | ijsra.net |

| Naphthofuran-2-carbohydrazide | NiCl₂ | [NiL₂Cl₂] | Octahedral | ijsra.net |

| Naphthofuran-2-carbohydrazide | CuCl₂ | [CuL₂Cl₂] | Octahedral | ijsra.net |

| Naphthofuran-2-carbohydrazide | ZnCl₂ | [ZnL₂Cl₂] | Tetrahedral | ijsra.net |

| Naphthofuran-2-carbohydrazide | CdCl₂ | [CdL₂Cl₂] | Tetrahedral | ijsra.net |

| 3,5-dibromopyrazin-2-amine | N/A | C₁₂H₉Br₂N₃S (Ligand only) | N/A | growingscience.com |

Cyclization Reactions Involving Sulfur-Substituted Benzaldehydes

Sulfur-substituted benzaldehydes are key precursors for the synthesis of various sulfur-containing heterocyclic compounds. These reactions often proceed through an initial condensation followed by an intramolecular cyclization.

Benzothiazoles and benzoxazoles are important heterocyclic scaffolds found in many biologically active molecules and functional materials. A primary synthetic route to these systems involves the condensation of an aldehyde with 2-aminothiophenol (B119425) or 2-aminophenol (B121084), respectively. mdpi.comnih.gov In this reaction, this compound would react with 2-aminothiophenol to first form an intermediate Schiff base (an N-aryl imine). Subsequent intramolecular nucleophilic attack by the thiol group onto the imine carbon, followed by oxidative aromatization, yields the corresponding 2-substituted benzothiazole. mdpi.com

Similarly, reacting this compound with a 2-aminophenol derivative would lead to the formation of a 2-substituted benzoxazole. nih.gov The presence of the methyl and methylthio groups on the benzaldehyde (B42025) ring becomes incorporated into the final heterocyclic structure, influencing its properties.

To improve the efficiency and environmental friendliness of benzazole synthesis, numerous catalytic methods have been developed. These approaches aim to facilitate the condensation and subsequent oxidative cyclization steps under milder conditions and with higher yields. researchgate.net

Green chemistry approaches include using water as a solvent at elevated temperatures, which can promote the reaction without the need for a catalyst. researchgate.net Other methods employ catalysts like imidazolium (B1220033) chlorozincate ionic liquid supported on magnetic nanoparticles (LAIL@MNP) under solvent-free sonication, which allows for easy catalyst recovery. nih.gov Traditional oxidants such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) and Dess-Martin periodinane (DMP) are also effective in mediating the final cyclization step. organic-chemistry.org More recently, visible-light-driven photoredox catalysis has emerged as a powerful tool, using photocatalysts like riboflavin (B1680620) or iridium complexes to drive the reaction with molecular oxygen as the terminal oxidant. organic-chemistry.orgresearchgate.net

Interactive Table:

Table 3: Catalytic Methods for the Synthesis of Benzazoles from Aldehydes| Reactants | Catalyst/Reagent | Conditions | Product Type | Key Advantage | Citation |

|---|---|---|---|---|---|

| 2-Aminophenol + Aldehyde | LAIL@MNP | Sonication, 70°C, 30 min | Benzoxazole | Green method, fast reaction, high yield. nih.gov | |

| 2-Aminothiophenol + Aldehyde | H₂O₂/HCl | Ethanol, Room Temp, 1 hr | Benzothiazole | Uses a simple and inexpensive catalytic system. | mdpi.com |

| 2-Aminothiophenol + Aldehyde | NH₄Cl | Methanol-water, Room Temp | Benzothiazole | Mild conditions, short reaction time, recyclable catalyst. | mdpi.com |

| 2-Aminothiophenol + Aldehyde | None | Water, 110°C | Benzothiazole | "On water" synthesis, avoids organic solvents and catalysts. | researchgate.net |

| Thioanilides | Riboflavin / K₂S₂O₈ | Visible light irradiation | Benzothiazole | Uses a cheap, natural photocatalyst instead of transition metals. | researchgate.net |

Synthetic Utility of this compound as a Building Block

Beyond its use in preparing Schiff bases and heterocycles, this compound is a versatile building block for introducing the 3-methyl-5-(methylthio)phenyl moiety into larger molecules. ambeed.com The aldehyde functional group is one of the most reactive and versatile in organic chemistry, open to a wide range of transformations.

For example, it can be converted into a methyl-dithioacetal, which serves as a protecting group for the aldehyde or as a useful synthetic intermediate itself. diva-portal.org The aldehyde can also participate in reactions with stabilized sulfur ylides. researchgate.netmdpi.com Depending on the reaction conditions and the nature of the ylide, this can lead to the formation of epoxides (Corey-Chaykovsky reaction) or other complex structures like 2H-chromenes. unibo.it

Furthermore, the aldehyde group is amenable to classic carbon-carbon bond-forming reactions such as the Wittig reaction to form alkenes, aldol (B89426) condensations, and Grignard reactions. The presence of the electron-donating methyl and methylthio groups can influence the reactivity of the aromatic ring and the aldehyde group, making it a unique substrate for constructing complex molecular architectures.

Precursor in Multistep Organic Synthesis

In the realm of multistep organic synthesis, this compound has been identified as a key starting material for creating elaborate molecular structures. Its utility is prominently demonstrated in the synthesis of various heterocyclic systems. For instance, the aldehyde functional group can readily participate in condensation reactions with a variety of nucleophiles to initiate the construction of new ring systems.

One notable application involves its use in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are a class of heterocyclic compounds that are of significant interest due to their wide range of biological activities. In a typical synthetic sequence, this compound can be reacted with hydrazine (B178648) or its derivatives. This reaction proceeds through the formation of a hydrazone, which then undergoes cyclization to yield the pyrazole ring. The methyl and methylthio substituents on the benzaldehyde ring are carried through the synthesis, providing points for further diversification of the final molecule. This allows for the generation of a library of substituted pyrazoles, which can be screened for potential therapeutic applications.

The aldehyde can also serve as a precursor for the synthesis of other important heterocyclic scaffolds, such as pyrimidines and thiazoles, through well-established synthetic methodologies. The presence of the methylthio group offers an additional handle for synthetic manipulation, as it can be oxidized to a sulfoxide (B87167) or sulfone, or be involved in metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities.

Intermediate for the Construction of Complex Organic Molecules

The role of this compound extends to its use as a crucial intermediate in the pathway to more intricate organic molecules. In many synthetic routes, it is not the final target but a key stepping stone that is formed and then consumed in subsequent steps.

A significant example of its role as an intermediate is in the synthesis of glucokinase activators. Glucokinase is a key regulatory enzyme in glucose homeostasis, and its activators are being investigated as potential treatments for type 2 diabetes. In the synthesis of certain classes of these activators, a substituted benzaldehyde is often a required intermediate. While specific proprietary syntheses may not be fully disclosed, the structural motif of this compound is consistent with the types of substituted aromatic rings found in potent glucokinase activators. The synthesis of these complex molecules often involves the conversion of the aldehyde group into other functionalities, such as an amine or a cyano group, which then participate in further bond-forming reactions to build the final complex structure.

Furthermore, this benzaldehyde can be transformed into other key intermediates. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, 3-methyl-5-(methylthio)benzoic acid. This carboxylic acid can then be used in amide bond forming reactions, a fundamental transformation in the synthesis of many pharmaceuticals. Alternatively, reduction of the aldehyde provides the corresponding benzyl (B1604629) alcohol, which can be used in etherification or esterification reactions. These transformations highlight the versatility of this compound as an intermediate that can be readily converted into a variety of other functional groups, facilitating the assembly of complex target molecules.

Advanced Research Perspectives and Future Directions

Development of Novel and Sustainable Synthetic Routes for Substituted Benzaldehydes

The quest for greener and more economical methods for synthesizing substituted benzaldehydes is a major focus of contemporary organic chemistry. liberty.edu Traditional methods often involve multiple steps, harsh reagents, and the generation of significant waste. Future research is geared towards developing novel tandem or one-pot reactions that minimize intermediate purification steps, thereby saving time and resources. liberty.edu One promising approach involves the use of readily available starting materials and catalysts that can be easily recovered and reused.

Recent studies have highlighted the potential of innovative synthetic strategies, such as the two-step, one-pot reduction/cross-coupling procedure. acs.orgrug.nl This method utilizes a stable aluminum hemiaminal as an intermediate, which effectively protects the aldehyde group, allowing for subsequent functionalization with various organometallic reagents. acs.orgrug.nl Such methodologies could be adapted for the synthesis of 3-Methyl-5-(methylthio)benzaldehyde, offering a more streamlined and efficient pathway. Furthermore, the development of synthetic routes starting from inexpensive and abundant precursors like substituted toluenes is an active area of investigation. mdma.ch

| Synthetic Strategy | Key Features | Potential Advantages for Substituted Benzaldehydes |

| Tandem Reactions | Multiple bond-forming events occur in a single reaction vessel without isolating intermediates. liberty.edu | Reduced solvent usage, energy consumption, and purification steps. liberty.edu |

| One-Pot Synthesis | All reactants are added to the reactor at the start, and all reactions proceed in the same pot. liberty.edu | Increased efficiency and yield, simplified procedures. liberty.edu |

| Catalytic Debromomethoxylation | Utilizes dibromomethylarenes and benzaldehyde (B42025) dimethyl acetal (B89532) with a soft Lewis acid catalyst. kpfu.ru | Milder reaction conditions and potential for functional group tolerance. kpfu.ru |

| Reduction/Cross-Coupling | Employs a masked aldehyde intermediate for subsequent functionalization. acs.orgrug.nl | Versatility in introducing various substituents. acs.orgrug.nl |

Exploration of Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis are rapidly expanding, offering powerful tools for selective and sustainable chemical synthesis. These approaches often operate under mild conditions and can provide high levels of stereoselectivity, which is crucial for the synthesis of complex molecules.

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. Recent research has demonstrated the use of organocatalysts in the synthesis of thioethers and fluorinated poly(aryl thioethers). nih.govsigmaaldrich.comacs.orgnih.govacs.org For instance, a photochemical organocatalytic protocol has been developed for the synthesis of aryl alkyl thioethers from aryl chlorides and alcohols under mild, thiol-free conditions. nih.govsigmaaldrich.comacs.orgacs.org This type of methodology could be explored for the introduction of the methylthio group in the synthesis of this compound.

Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity and operates in environmentally benign aqueous media. tandfonline.com Enzymes like lipases have been shown to catalyze C-S bond formation through thiolysis and hydrothiolation reactions. tandfonline.com The development of engineered enzymes, or "designer enzymes," through directed evolution is expanding the toolbox of biocatalysts for novel transformations, including C-C bond formation. princeton.edueuropa.euacs.org This opens up possibilities for developing enzymatic routes to substituted benzaldehydes with high precision.

| Catalysis Type | Key Advantages | Potential Application for this compound |

| Organocatalysis | Metal-free, mild reaction conditions, high functional group tolerance. nih.govsigmaaldrich.com | Thiol-free synthesis of the methylthio group. nih.govsigmaaldrich.com |

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), environmentally friendly (aqueous media, mild conditions). tandfonline.com | Enantioselective synthesis of derivatives or precursors. |

Advanced Computational Modeling of Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. canterbury.ac.ukresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net By modeling reaction mechanisms, transition states, and intermediates, researchers can gain insights into the factors that control reactivity and selectivity. canterbury.ac.ukresearchgate.netnih.gov

For the synthesis of this compound, computational studies can help in:

Optimizing Reaction Conditions: By simulating the effect of different catalysts, solvents, and temperatures, computational models can guide the experimental design to achieve higher yields and selectivity. acs.orgnih.gov

Understanding Selectivity: DFT calculations can elucidate the electronic and steric factors that govern the regioselectivity of substitution on the benzene (B151609) ring, explaining why the methylthio group is introduced at a specific position relative to the methyl and aldehyde groups.

Designing Novel Catalysts: Computational screening can accelerate the discovery of new and more efficient catalysts for the synthesis of substituted benzaldehydes.

Recent DFT studies on the reactions of benzaldehyde and its derivatives have provided valuable information on their electronic structure and reaction energetics, which can be leveraged for future synthetic planning. canterbury.ac.ukresearchgate.netmdpi.comresearchgate.netnih.gov

Design and Synthesis of Advanced Materials Utilizing Aryl Thioether Motifs

The aryl thioether moiety present in this compound is a key structural feature found in a variety of advanced materials. nih.govacs.orgnih.gov These materials often exhibit unique electronic, optical, and mechanical properties.

Sulfur-containing polymers , such as poly(aryl thioether)s, are known for their excellent thermal and chemical resistance. nih.govacs.org Recent research has focused on creating porous poly(aryl thioether)s through methods like reversible Pd-catalyzed C–S/C–S metathesis. nih.govacs.org These materials show promise in applications such as metal capture, sensing, and heterogeneous catalysis. nih.govacs.org The incorporation of functionalized benzaldehyde units like this compound into such polymers could lead to materials with tailored properties.

Furthermore, the aryl thioether motif is important in the development of:

Fluorinated Poly(aryl thioethers): These materials exhibit enhanced physical properties and can be synthesized efficiently using organocatalysis. nih.gov

Stretched Poly(arylene thioether-ketone) Films: These films possess high melting points and are used in applications requiring high-performance thermoplastic materials. google.com

The ability to precisely control the structure of the monomer, in this case, a substituted benzaldehyde, is crucial for tuning the properties of the final polymeric material.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis. acs.orgmdpi.comamt.ukamf.chteknoscienze.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration with purification and analysis steps, leading to fully automated synthesis platforms. acs.orgamf.ch

The synthesis of fine chemicals and active pharmaceutical ingredients is increasingly benefiting from flow chemistry. acs.orgteknoscienze.com For the production of this compound, flow chemistry could enable:

Improved Reaction Control: Precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and fewer byproducts. amf.ch

Scalability: Scaling up production is often simpler and more efficient in flow systems compared to traditional batch processes. amf.ch

Automation: Integrating flow reactors with automated control and analysis systems can enable high-throughput screening of reaction conditions and on-demand synthesis. acs.org

Microfluidic systems, a subset of flow chemistry, have been successfully used for the synthesis of benzaldehyde with high selectivity using immobilized catalysts. rsc.org This approach could be adapted for the continuous production of substituted benzaldehydes.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-5-(methylthio)benzaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts alkylation or thioetherification of precursor aldehydes. For example, urotropine (hexamethylenetetramine) in glacial acetic acid has been used to introduce aldehyde groups in structurally similar compounds . Optimization involves controlling temperature (reflux conditions), stoichiometric ratios of methylthio groups, and purification via column chromatography to minimize byproducts. Impurity profiling using HPLC or GC-MS is critical to validate purity (>95% by HLC methods) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Spectroscopy : High-resolution FTIR can resolve rotational barriers and torsional modes (e.g., –CHO torsion in benzaldehyde derivatives) .

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+Na]+ adducts) and fragmentation patterns .

- Chromatography : GC-MS or HPLC with UV detection (λmax ~276 nm) identifies purity and co-eluting impurities .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in inert atmospheres (argon/nitrogen) at room temperature to prevent oxidation of the methylthio group. Hygroscopic analogs require desiccants .

- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Avoid inhalation; work in fume hoods .

Advanced Research Questions

Q. How can discrepancies between computational and experimental data for rotational barriers in benzaldehyde derivatives be resolved?

A study on benzaldehyde’s –CHO torsion using far-infrared FTIR spectroscopy revealed that theoretical models often underestimate rotational barriers due to anharmonic effects. High-resolution FTIR combined with ab initio calculations (e.g., DFT with B3LYP/6-311++G**) can reconcile these discrepancies .

Q. What catalytic systems enhance the selective oxidation or functionalization of this compound?

Ce-MOF (cerium metal–organic frameworks) catalysts show high selectivity (>80%) for epoxidation over aldehyde oxidation in styrene analogs. For this compound, similar frameworks could suppress unwanted side reactions (e.g., over-oxidation) .

Q. How do structural modifications (e.g., methylthio vs. methoxy groups) impact the electronic properties of benzaldehyde derivatives?

Substituents alter electron density and reactivity:

Q. What strategies mitigate interference from impurities like 4-Chlorobenzophenone in benzaldehyde-based reactions?

- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Derivatization : Convert impurities into UV-active or fluorescent derivatives for easier detection .

Methodological Considerations

Q. How can researchers validate the purity of this compound for pharmacological studies?

Q. What computational tools are effective for modeling the reactivity of this compound?

- Software : Gaussian or ORCA for DFT calculations.

- Parameters : Include solvent effects (e.g., PCM for acetic acid) and dispersion corrections (e.g., D3-BJ) to improve accuracy .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., λmax shifts) be interpreted for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.